molecular formula C9H17NO2 B067300 (S)-2-Amino-4-pentenoic acid T-butyl ester CAS No. 163210-82-0

(S)-2-Amino-4-pentenoic acid T-butyl ester

Cat. No.: B067300
CAS No.: 163210-82-0
M. Wt: 171.24 g/mol
InChI Key: FFDXLHHMGNXXAG-ZETCQYMHSA-N
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Description

(S)-2-Amino-4-pentenoic acid T-butyl ester is a high-value, chiral non-proteinogenic amino acid derivative designed for advanced synthetic and medicinal chemistry applications. Its core structure features a stereospecific (S)-configured alpha-carbon and a strategically protected amine group as the tert-butyloxycarbonyl (Boc) ester, ensuring stability and orthogonal deprotection compatibility in complex multi-step syntheses. The key functional moiety is the pendant 4-pentenoyl side chain, which introduces a chemically versatile alkene handle. This alkene group is highly amenable to further chemical elaboration, most notably through olefin cross-metathesis reactions or thiol-ene "click" chemistry, allowing for the site-specific incorporation of diverse probes, labels, or structural modifications into peptide backbones.

Properties

IUPAC Name

tert-butyl (2S)-2-aminopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDXLHHMGNXXAG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581603
Record name tert-Butyl (2S)-2-aminopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-82-0
Record name tert-Butyl (2S)-2-aminopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-4-pentenoic acid T-butyl ester, also known as tert-butyl (2R)-2-aminopent-4-enoate, is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₇NO₂
  • Molecular Weight : 171.24 g/mol
  • CAS Number : 163210-82-0
  • PubChem ID : 199588-89-1

The compound features a tert-butyl group attached to a pent-4-enoate backbone, which contributes to its reactivity and potential applications in various biological contexts.

While this compound itself is not likely to have a specific biological mechanism of action, the free amino acid derived from it may exhibit biological activity when incorporated into larger molecules. This is significant in peptide synthesis and modification, where the compound can serve as a building block for novel peptides with unique properties .

1. Pharmacological Applications

The pharmacological activities associated with (S)-2-Amino-4-pentenoic acid derivatives include:

  • Anticancer Activity : Some derivatives have been shown to target Bcl-2 proteins involved in apoptosis regulation, suggesting potential use in cancer therapies.
  • Neuroprotective Properties : Research indicates that certain derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

2. Interactions with Biological Molecules

Preliminary studies suggest that the amino group of this compound allows for hydrogen bonding and ionic interactions with proteins. This could influence its pharmacological profile, enhancing selectivity and efficacy in drug development .

Case Study 1: Synthesis and Application in Peptide Chemistry

A study demonstrated the utility of this compound in synthesizing DOTA-functionalized tumor-targeting peptides for PET imaging of cancer. The compound was utilized to create non-standard protected amino acid derivatives that are essential for peptide chemical synthesis.

Case Study 2: Inhibition of Proteases

Research involving the compound's analogs revealed their effectiveness as inhibitors of human cathepsin L, a protease implicated in neuropeptide production. The enone structure within the compound was identified as critical for binding to the active site of the enzyme, showcasing its potential as a therapeutic agent against diseases like Chagas disease .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-Fmoc-RS-4-ChlorophenylglycineContains Fmoc protecting groupAnticancer activity
2-Amino-4-pentenoic acid T-butyl esterSimple amino acid derivativeNeuroprotective properties
Gallinamide A analogsUnique cyclic structurePotent protease inhibition

Scientific Research Applications

Pharmaceutical Applications

(S)-2-Amino-4-pentenoic acid T-butyl ester is primarily utilized in the synthesis of bioactive compounds. Its structural features allow it to serve as a precursor for various pharmacologically relevant molecules.

1.1. Synthesis of Antiparasitic Agents

Recent studies have highlighted the compound's role in developing inhibitors for cysteine proteases, which are crucial for the survival of parasites like Trypanosoma cruzi, responsible for Chagas disease. The compound's enone structure has been identified as a key pharmacophore in designing potent inhibitors against these proteases . For example, modifications of the (S)-2-amino-4-pentenoic acid unit have led to compounds exhibiting nanomolar potency against T. cruzi without significant toxicity to host cells.

1.2. Development of Anticancer Compounds

The compound has also been explored in the context of anticancer drug development. Its derivatives have shown promising activity against various cancer cell lines, leveraging its ability to interact with biological targets involved in cell proliferation and apoptosis .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules.

2.1. Building Block for Peptide Synthesis

The compound is employed as a building block for synthesizing peptides and other complex organic molecules. Its t-butyl ester form facilitates selective reactions while maintaining stability under various conditions . For instance, the cleavage of the t-butyl ester can be achieved using mild conditions, allowing for further functionalization without compromising the integrity of sensitive groups .

2.2. Total Synthesis of Natural Products

In synthetic organic chemistry, this compound has been utilized in the total synthesis of natural products, including histone deacetylase inhibitors like trichostatin A . The compound's ability to undergo palladium-catalyzed coupling reactions has made it invaluable in constructing complex diene-containing structures.

3.1. Inhibition of Cysteine Proteases

A study investigated the synthesis and evaluation of gallinamide A analogs derived from this compound as inhibitors of cruzain, a cysteine protease essential for T. cruzi survival. The research demonstrated that modifications to this scaffold could yield compounds with enhanced potency and selectivity against the target enzyme .

3.2. Synthesis Methodology Development

Research focused on developing methodologies for utilizing this compound in stereoselective syntheses has shown its effectiveness as a chiral building block. Techniques such as palladium-catalyzed carboamination reactions have been optimized using this compound, leading to high yields and selectivity in synthesizing complex amines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with (S)-2-amino-4-pentenoic acid t-butyl ester:

Compound Key Features Molecular Weight (g/mol) Protecting Groups Ester Group Reactivity/Applications
This compound Pentenoic acid backbone, t-butyl ester, chiral center 171.24 None (free amino group) t-butyl Intermediate in PNA synthesis; acid-labile ester
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic acid tert-butyl ester (CAS: 127623-77-2) Hexenoic acid backbone, benzyloxycarbonyl (Cbz) on amino group 319.40 Cbz t-butyl Enhanced stability for peptide coupling; Cbz removable via hydrogenolysis
(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentynoic acid methyl ester (CAS: 71460-02-1) Pentynoic acid backbone, Boc-protected amino group 227.26 Boc (tert-butoxycarbonyl) Methyl Alkyne functionality for click chemistry; methyl ester less stable than t-butyl
(S)-2-Boc-amino-pent-4-enoic acid benzyl ester (CAS: 108634-99-7) Benzyl ester, Boc-protected amino group 305.37 Boc Benzyl Benzyl ester cleavable by hydrogenation; Boc stable under basic conditions
(S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride (CAS: 90891-21-7) Phenyl-substituted backbone, ethyl ester 243.73 None (free amino group as hydrochloride salt) Ethyl Aromatic side chain for bioactivity studies; ethyl ester hydrolyzes faster than t-butyl

Key Differences and Implications

Backbone Unsaturation: The pentenoic acid moiety in the target compound provides a terminal alkene, useful for cross-metathesis or Michael additions. In contrast, the pentynoic acid analog () contains a triple bond, enabling azide-alkyne cycloaddition reactions . The phenyl-substituted analog () introduces aromaticity, which can enhance π-π stacking in biological systems but reduces conformational flexibility .

Ester Group Stability: The t-butyl ester (target compound) offers superior stability against hydrolysis compared to methyl or ethyl esters (). However, it requires strong acids like trifluoroacetic acid (TFA) for deprotection, whereas benzyl esters () are cleaved under milder hydrogenolysis conditions .

Protecting Groups: Boc and Cbz groups () protect amino functionalities during synthesis. Boc is acid-labile, while Cbz requires hydrogenolysis, offering orthogonal deprotection strategies .

Physicochemical Data Gaps :

  • Unlike other compounds with reported density, boiling points, or melting points (e.g., ), the target compound lacks such data (), which may limit its predictability in industrial-scale processes .

Q & A

Q. What are the key synthetic methodologies for (S)-2-amino-4-pentenoic acid t-butyl ester, and how are reaction conditions optimized?

The compound is synthesized via multi-step protocols involving esterification and protection/deprotection strategies. A common approach includes:

  • Hydrogenation : Palladium-catalyzed hydrogenation under controlled H₂ pressure to reduce unsaturated intermediates .
  • Acid-Catalyzed Esterification : Use of t-butyl groups for carboxyl protection, leveraging trifluoroacetic acid (TFA) or HCl for deprotection .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) are preferred to stabilize intermediates and avoid hydrolysis . Optimization involves adjusting reaction time (e.g., 48 hours for t-butyl methacrylate coupling) and temperature (60°C for thioglycerol reactions) to maximize yield .

Q. How is the stereochemical purity of this compound validated experimentally?

  • Chiral HPLC : Employed with a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomers and confirm >99% ee .
  • Optical Rotation : Measured using a polarimeter; deviations from literature values indicate impurities .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR verify spatial arrangement of substituents .

Q. What are the critical stability considerations for this compound under storage and reaction conditions?

  • Moisture Sensitivity : The t-butyl ester hydrolyzes in aqueous acidic/basic conditions; storage under inert gas (N₂/Ar) at -20°C is recommended .
  • Thermal Stability : Avoid prolonged heating above 60°C to prevent elimination reactions (e.g., isobutylene formation) .

Advanced Research Questions

Q. How does the t-butyl ester group influence reactivity in peptide coupling and catalytic hydrogenation?

  • Steric Hindrance : The bulky t-butyl group slows nucleophilic attacks at the carbonyl carbon, necessitating stronger coupling agents (e.g., DCC/HOBt) for amide bond formation .
  • Hydrogenation Challenges : Pd/C-mediated hydrogenation may require elevated pressures (e.g., 50 psi H₂) to overcome steric shielding of the double bond .
  • Case Study : In a patent dispute, the t-butyl ester failed in a hexanoate synthesis due to steric inhibition, unlike n-butyl esters, highlighting the need for tailored protecting groups .

Q. How can researchers resolve contradictions in reaction yields reported for t-butyl ester derivatives?

  • Variable Analysis : Use Design of Experiments (DoE) to test factors like solvent polarity, catalyst loading, and temperature. For example, triethylamine (TEA) concentration in esterification impacts byproduct formation .
  • Mechanistic Probes : Isotopic labeling (e.g., 13^{13}C NMR) tracks carboxylate intermediates to identify rate-limiting steps .
  • Data Cross-Validation : Compare HPLC purity data with 19^{19}F NMR (if fluorinated analogs exist) to detect undetected impurities .

Q. What advanced strategies mitigate racemization during t-butyl ester deprotection in peptide synthesis?

  • Low-Temperature Deprotection : Use TFA/DCM (0°C) to minimize acid-catalyzed racemization .
  • Enzymatic Methods : Lipases or esterases selectively cleave t-butyl esters under mild, aqueous conditions, preserving stereochemistry .
  • In Situ Monitoring : Real-time circular dichroism (CD) spectroscopy detects chiral integrity changes during deprotection .

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

  • DFT Calculations : Predict transition-state energies for hydrogenation or ester hydrolysis, guiding catalyst selection (e.g., Pd vs. Pt) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., ethanol vs. ethyl acetate) for crystallization .
  • Docking Studies : Model steric clashes in enzyme-active sites (e.g., proteases) to design bioorthogonal derivatives .

Methodological Resources

  • Synthetic Protocols : Multi-step procedures from and provide reaction matrices for reproducibility .
  • Deprotection Guidelines : details acid-mediated cleavage mechanisms for t-butyl esters .
  • Case Studies : highlights pitfalls in protecting group selection for catalytic processes .

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